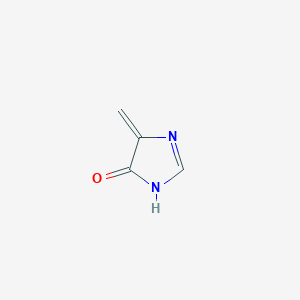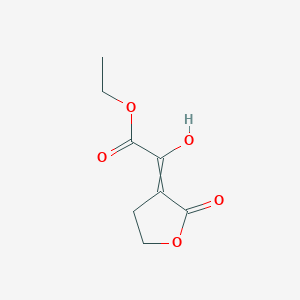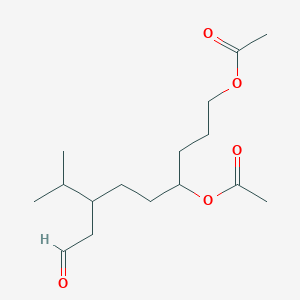
3-Methylheptadec-1-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylheptadec-1-YN-3-OL is an organic compound characterized by the presence of a triple bond (alkyne) and a hydroxyl group (alcohol)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylheptadec-1-YN-3-OL typically involves the reaction of an appropriate alkyne with a suitable alcohol precursor. One common method is the addition of an alkyne to a carbonyl compound (such as an aldehyde or ketone) in the presence of a strong base like sodium amide (NaNH2) or lithium diisopropylamide (LDA). This reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylheptadec-1-YN-3-OL can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-Methylheptadec-1-YN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylheptadec-1-YN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The triple bond and hydroxyl group allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methylheptadec-1-YN-3-OL: Characterized by a triple bond and hydroxyl group.
3-Methylheptadec-1-EN-3-OL: Contains a double bond instead of a triple bond.
3-Methylheptadec-1-OL: Lacks the triple bond, only has a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a triple bond and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
108241-28-7 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
3-methylheptadec-1-yn-3-ol |
InChI |
InChI=1S/C18H34O/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3,19)5-2/h2,19H,4,6-17H2,1,3H3 |
InChI Key |
GMBKEBQFSIBJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



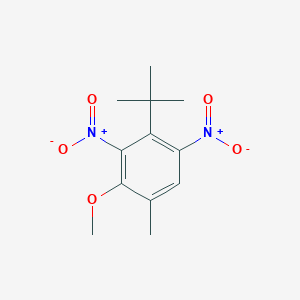


![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)

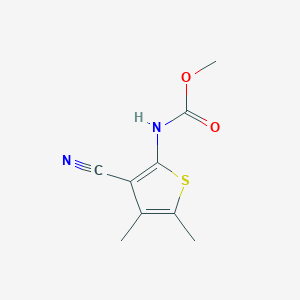

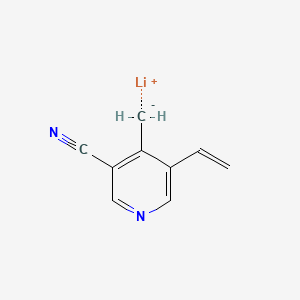
![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
